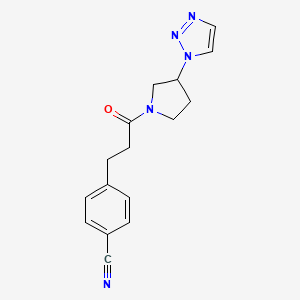

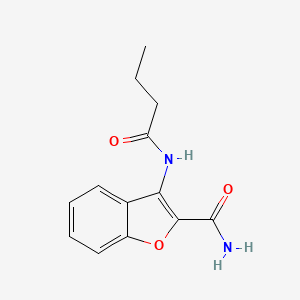

4-(3-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-3-oxopropyl)benzonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The 1,2,3-triazole ring system can be easily obtained by widely used copper-catalyzed click reaction of azides with alkynes . 1,2,3-triazole exhibits myriad of biological activities, including antibacterial, antimalarial, and antiviral activities .

Synthesis Analysis

The synthesis of triazole derivatives often involves the copper-catalyzed click reaction of azides with alkynes . This reaction is widely used due to its efficiency and the stability of the resulting triazole ring.Molecular Structure Analysis

The 1,2,3-triazole ring is a five-membered aromatic ring containing two nitrogen atoms and three carbon atoms . It is a stable structure that is difficult to cleave .Applications De Recherche Scientifique

Gas-phase Elimination Reactions

Research on the gas-phase elimination reactions of 4-arylideneimino-1,2,4-triazol-3(2H)-ones and their thio analogues has provided insights into the reactivity and stability of similar compounds. This study highlighted the elimination products as substituted benzonitriles, supporting the chemical's utility in synthesizing novel organic molecules through gas-phase reactions (Al-Awadi et al., 2001).

Synthesis and Reactivity

Another study focused on the synthesis and reactivity of 3-(benzothiazol-2-yl)-3-oxopropanenitrile, showcasing the compound's potential in creating hydrazones and their subsequent transformation into various heterocyclic derivatives. This research underscores the compound's versatility in synthesizing a wide range of heterocyclic compounds (Farag et al., 1996).

Selective Androgen Receptor Modulators (SARMs)

A significant study was conducted on the development of novel selective androgen receptor modulators (SARMs), including a derivative similar to the compound . This research highlighted the compound's potential in exhibiting anabolic effects on muscles and the central nervous system while having neutral effects on the prostate, suggesting its application in therapeutic treatments and drug discovery (Aikawa et al., 2017).

HIF Prolylhydroxylase Domain-1 (PHD-1) Inhibitors

Research into 4-{[1,2,4]triazolo[1,5-a]pyridin-5-yl}benzonitrile-based inhibitors of the hypoxia-inducible factor prolylhydroxylase domain-1 (PHD-1) enzyme demonstrated the compound's potential in influencing hypoxia-related processes. The study presents a novel binding mode, indicating the compound's role in developing treatments for conditions associated with hypoxia (Ahmed et al., 2017).

Mécanisme D'action

Target of Action

The primary target of this compound is Heat Shock Protein 90 (HSP90) . HSP90 is a molecular chaperone responsible for the assembly and correct folding of polypeptide chains, which prevent the denaturation and inappropriate aggregation of proteins to maintain protein homeostasis . It is one of the most abundant and highly conserved molecular chaperones, which has received significant attention as a therapeutic target for cancer treatment .

Mode of Action

The compound interacts with HSP90 by binding to its N-terminal ATP-binding pocket . This interaction is facilitated by hydrogen bond and hydrophobic interactions . The binding of the compound to HSP90 inhibits its chaperone function, leading to the degradation of client proteins by the ubiquitin–proteasome pathway .

Biochemical Pathways

The inhibition of HSP90 affects multiple biochemical pathways due to the wide range of client proteins that HSP90 assists. These include proteins like PARP, Aurora A, PI3K, BRD4, hTERT, and the estrogen/androgen receptors , which have been involved in tumorigenesis . The inhibition of these proteins disrupts their respective pathways, leading to the suppression of tumor growth .

Pharmacokinetics

The compound’s structure was characterized by1H NMR, 13C NMR, and HR-MS , which are crucial steps in understanding its pharmacokinetic properties

Result of Action

The compound exhibits significant HSP90α binding affinity . Among the series of similar compounds, this compound displayed the most potent anti-proliferative activities, particularly in the Capan-1 cell line . This suggests that the compound could potentially be used as an HSP90 inhibitor for further study .

Orientations Futures

Propriétés

IUPAC Name |

4-[3-oxo-3-[3-(triazol-1-yl)pyrrolidin-1-yl]propyl]benzonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N5O/c17-11-14-3-1-13(2-4-14)5-6-16(22)20-9-7-15(12-20)21-10-8-18-19-21/h1-4,8,10,15H,5-7,9,12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMILOPDAAFWKMZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1N2C=CN=N2)C(=O)CCC3=CC=C(C=C3)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(5-methyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide](/img/structure/B2862200.png)

![5-(1,3-benzodioxol-5-yl)-1,3,8,8-tetramethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione](/img/structure/B2862201.png)

![2-[4-(aminomethyl)-3-methyl-1H-pyrazol-1-yl]ethan-1-ol hydrochloride](/img/structure/B2862206.png)

![N-[(2-Pyrrolidin-1-ylpyridin-3-yl)methyl]prop-2-enamide](/img/structure/B2862209.png)

![3-{[(Tert-butoxy)carbonyl]amino}-1-methylpyrrolidine-3-carboxylic acid](/img/structure/B2862213.png)

![3,4,5-trimethoxy-N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-3-yl)ethyl]benzamide](/img/structure/B2862218.png)

![2-(benzylsulfanyl)-1-(4-{pyrazolo[1,5-a]pyridine-3-carbonyl}piperazin-1-yl)ethan-1-one](/img/structure/B2862221.png)

![N-[(2,4-Dimethoxyphenyl)methyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2862222.png)